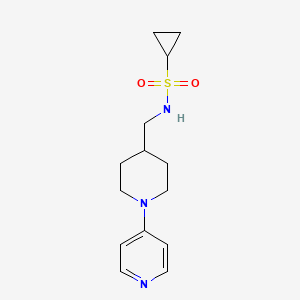

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are used in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the attachment of the pyridine group, and the introduction of the cyclopropane and sulfonamide groups. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .

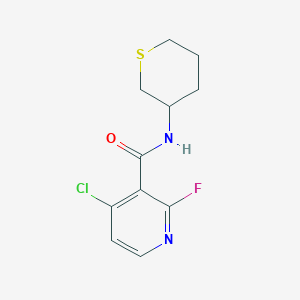

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a pyridine ring, a cyclopropane ring, and a sulfonamide group. The arrangement of these groups could significantly influence the compound’s properties and reactivity .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine and pyridine rings are involved in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the sulfonamide group) would play a role .

Applications De Recherche Scientifique

Synthesis of N-heterocycles via Sulfinimines

Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These methodologies offer access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant in creating natural product analogs and therapeutically relevant compounds. This indicates the potential of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide in synthesizing complex N-heterocycles (R. Philip et al., 2020).

Inhibition of Cytochrome P450 Isoforms

The selectivity of chemical inhibitors towards Cytochrome P450 isoforms plays a critical role in drug metabolism and potential drug-drug interactions. Compounds like N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide, by virtue of their structural features, may participate in such selective inhibition, thereby influencing the pharmacokinetics of co-administered drugs (S. C. Khojasteh et al., 2011).

Sulfonamide Inhibitors

Sulfonamide compounds, including sulfonamide inhibitors, play a significant role in therapy against bacterial infections, demonstrating the structural versatility of sulfonamides in creating bacteriostatic antibiotics. This highlights the potential of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide in antimicrobial applications (I. Gulcin & P. Taslimi, 2018).

Antimicrobial Activity of Piperazine Derivatives

Piperazine and its analogues, as core structures in various pharmacological agents, have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This underscores the significance of incorporating piperidine and pyridine structures, akin to those in N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide, for developing new anti-mycobacterial agents (P. Girase et al., 2020).

Chemosenory Applications of Pyridine Derivatives

Pyridine derivatives are recognized for their diverse biological activities and their utility in chemosensory applications. This emphasizes the potential of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide in developing new chemosensors due to its pyridine component (Gasem Mohammad Abu-Taweel et al., 2022).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S/c18-20(19,14-1-2-14)16-11-12-5-9-17(10-6-12)13-3-7-15-8-4-13/h3-4,7-8,12,14,16H,1-2,5-6,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMUQADEYMGMNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2844357.png)

![3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844361.png)

![[(3-Methylbenzyl)sulfanyl]acetic acid](/img/structure/B2844362.png)

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2844365.png)

![2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2844369.png)

![(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one](/img/structure/B2844371.png)

![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2844374.png)

![(1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine](/img/structure/B2844376.png)

![(5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2844377.png)